molecular formula C20H16N4O5S2 B3012643 N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide CAS No. 380638-25-5

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B3012643
CAS No.: 380638-25-5
M. Wt: 456.49
InChI Key: HJAANFQIYFQLEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is a synthetic sulfonamide derivative featuring a 1,3,4-thiadiazole core substituted with an ethyl group at position 3. The sulfamoyl (-SO₂NH-) bridge connects the thiadiazole to a phenyl ring, which is further functionalized with a 4-oxo-4H-chromene-2-carboxamide moiety. This compound is structurally notable for its hybrid pharmacophore design, combining a sulfonamide (common in antibacterial agents) with a chromene carboxamide group (associated with diverse bioactivities, including anti-inflammatory and antitumor effects) .

Key structural attributes:

  • Sulfamoyl linker: Facilitates interactions with biological targets via hydrogen bonding and electrostatic interactions .
  • Chromene carboxamide: The 4-oxo-chromene system (a coumarin derivative) introduces π-conjugation and hydrogen-bonding capacity, which could modulate receptor binding .

Properties

IUPAC Name

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O5S2/c1-2-18-22-23-20(30-18)24-31(27,28)13-9-7-12(8-10-13)21-19(26)17-11-15(25)14-5-3-4-6-16(14)29-17/h3-11H,2H2,1H3,(H,21,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJAANFQIYFQLEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the 1,3,4-thiadiazole ring. This can be achieved by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The chromene moiety can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and reaction time. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide exhibit notable antimicrobial properties. The thiadiazole moiety is often associated with enhanced activity against various bacterial strains. For instance, studies have shown that derivatives of thiadiazole can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Anticancer Properties

The chromene structure is recognized for its anticancer potential. Several studies have demonstrated that chromene derivatives can induce apoptosis in cancer cells and inhibit tumor growth. In vitro assays suggest that this compound may possess similar properties, making it a candidate for further investigation as an anticancer agent .

Drug Development

Given its diverse biological activities, this compound is being explored in drug development pipelines. Its unique structure allows for modifications that could enhance efficacy and reduce toxicity. The presence of the sulfamoyl group suggests potential applications in targeting specific enzymes involved in disease processes .

Pharmacological Studies

Pharmacological studies are crucial for understanding the mechanisms of action of this compound. Preliminary results indicate that it may interact with multiple biological pathways, including those involved in inflammation and oxidative stress response. This opens avenues for its use in treating conditions such as chronic inflammation and neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound was tested in various concentrations, showing a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In another study focusing on cancer cell lines (e.g., MCF7 breast cancer cells), the compound exhibited cytotoxic effects at low micromolar concentrations. Flow cytometry analyses revealed increased apoptosis rates among treated cells compared to controls, indicating its potential as an anticancer therapeutic agent .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs, their modifications, and inferred properties based on available evidence:

Compound Name Key Structural Differences Molecular Formula Molecular Weight (g/mol) XLogP3/LogP Bioactivity Notes Reference
Target Compound - C₂₁H₁₇N₃O₆S ~439.4 ~2.2* Potential antimicrobial/antitumor
N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide Chromene replaced with acetamide C₁₂H₁₄N₄O₃S₂ 326.4 3.09 Intermediate in sulfonamide synthesis
4-Cyano-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide Chromene replaced with cyano-benzamide C₁₉H₁₆N₄O₃S₂ 412.5 N/A Enhanced electron-withdrawing effects
N-[4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]acetamide (Sulfamethizole) Ethyl → methyl; chromene → acetamide C₁₁H₁₂N₄O₃S₂ 312.4 2.8 Antibacterial (clinical use)
N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-3,5-dinitrobenzamide Chromene replaced with nitro-benzamide C₁₇H₁₄N₆O₇S₂ 478.5 2.2 High polarity due to nitro groups

*Note: XLogP3 estimated based on analog data.

Structural and Functional Insights:

Thiadiazole Substitution :

  • The ethyl group in the target compound increases lipophilicity compared to methyl (Sulfamethizole), which may enhance tissue penetration but reduce aqueous solubility .
  • Methyl and ethyl derivatives (e.g., Sulfamethizole vs. target) show that bulkier alkyl groups can alter metabolic stability and target affinity.

Nitro groups () increase polarity and hydrogen-bond acceptor count (11 vs. 6 in the target), which may reduce blood-brain barrier permeability but enhance solubility .

Biological Activity Trends: Sulfamethizole’s clinical efficacy as an antibacterial agent underscores the importance of the sulfamoyl-thiadiazole scaffold . Chromene-containing analogs (e.g., target compound) are hypothesized to exhibit dual activity (antimicrobial + anti-inflammatory) due to coumarin’s known biological roles .

Synthesis Pathways :

  • The target compound likely follows a multi-step synthesis involving:

  • Sulfonamide formation via 4-aminophenylsulfonyl chloride and 5-ethyl-1,3,4-thiadiazol-2-amine .
  • Coupling of the chromene carboxamide using carbodiimide-mediated reactions .

Biological Activity

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C24H18N4O5S2
Molecular Weight 506.55 g/mol
LogP 3.5394
Hydrogen Bond Acceptors 8
Hydrogen Bond Donors 2
Polar Surface Area 88.019 Ų

This compound primarily acts as a selective inhibitor of Glutaminase GLS1 (KGA) . By inhibiting this enzyme, the compound disrupts the glutamine metabolic pathway, which is crucial for cancer cell proliferation and survival. This inhibition can lead to reduced levels of glutathione (GSH), a critical antioxidant in cells, thereby increasing oxidative stress and promoting apoptosis in cancer cells.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study focusing on triple-negative breast cancer (TNBC) demonstrated that inhibition of GLS by such compounds resulted in decreased cell viability and increased apoptosis in vitro .

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown potential antimicrobial activity. Compounds with similar structural features have been reported to possess antibacterial and antifungal properties, making them candidates for further development as therapeutic agents against resistant strains of pathogens .

Case Studies

  • Triple-Negative Breast Cancer (TNBC) :
    • In vitro studies using TNBC cell lines revealed that treatment with this compound led to a significant reduction in cell proliferation and an increase in apoptotic markers. The mechanism was linked to the compound's ability to inhibit GLS1 activity .
  • Metabolic Disorders :
    • The compound's role in disrupting glutamine metabolism suggests potential applications in metabolic disorders characterized by altered glutamine utilization. Research is ongoing to explore its efficacy in conditions such as obesity and diabetes .

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • In vivo efficacy : Animal studies are needed to evaluate the pharmacokinetics and therapeutic potential of this compound.
  • Combination therapies : Investigating the synergistic effects of this compound with other anticancer agents could enhance treatment outcomes.

Q & A

Q. What are the standard synthetic protocols for preparing N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclic coupling. A typical approach involves: (i) Cyclization of thiadiazole precursors (e.g., 5-ethyl-1,3,4-thiadiazol-2-amine) with sulfonyl chloride intermediates under reflux in acetonitrile (60–80°C, 1–3 hours) . (ii) Coupling the sulfonamide intermediate with 4-oxo-4H-chromene-2-carboxylic acid using carbodiimide-based activation (e.g., DCC/DMAP in dry DMF) . (iii) Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane). Reported yields range from 45–76% depending on substituent steric effects .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Confirm key functional groups (e.g., C=O at ~1680–1720 cm⁻¹, S=O at ~1150–1250 cm⁻¹) .
  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and sulfonamide NH (δ ~10–12 ppm, broad). Chromene carbonyl carbons appear at δ ~180–185 ppm .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How is the preliminary biological activity of this compound evaluated?

  • Methodological Answer : Initial screening involves:
  • Antimicrobial Assays : Broth microdilution (MIC determination against Gram-positive/negative bacteria, fungi) .
  • Anticancer Screening : NCI-60 cell line panel testing, with IC₅₀ calculations using MTT assays .
  • Enzyme Inhibition : Fluorometric assays targeting kinases or sulfotransferases (e.g., 10 µM–100 µM compound concentration) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :
  • Variation of Substituents : Synthesize analogs with modified ethyl groups on the thiadiazole ring or substituents on the chromene scaffold .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with sulfonamide groups) .
  • In Vivo Validation : Prioritize analogs with <10 µM IC₅₀ in vitro for xenograft models (e.g., murine colon carcinoma) .

Q. What advanced methods resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

  • Methodological Answer :
  • Reproducibility Checks : Standardize assay conditions (e.g., cell passage number, serum concentration) .
  • Metabolic Stability Testing : Use liver microsomes to identify rapid degradation (e.g., t₁/₂ <30 min suggests false-negative in vitro results) .
  • Synchrotron XRD : Confirm compound purity and polymorphism, which may affect solubility and activity .

Q. How can solid-state properties (e.g., solubility, crystallinity) be optimized for formulation?

  • Methodological Answer :
  • Co-Crystallization : Screen with co-formers (e.g., succinic acid) to enhance aqueous solubility .
  • Amorphous Solid Dispersions : Use spray drying (e.g., HPMC-AS polymer) to improve bioavailability .
  • DSC/TGA : Monitor thermal stability and glass transition temperatures (Tg) during formulation .

Q. What strategies mitigate off-target effects in kinase inhibition studies?

  • Methodological Answer :
  • Selectivity Profiling : Use KinomeScan® panels to assess binding to >400 kinases .
  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands for targeted degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.